molecular formula C6H11F3N2 B13526920 (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine

(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13526920
M. Wt: 168.16 g/mol
InChI Key: MOJKIQSAHVMNRJ-UHFFFAOYSA-N
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Description

(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine: is a chemical compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the design of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpyrrolidin-2-yl)methanamine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    (1-(Trifluoromethyl)pyrrolidin-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

    (1-(Trifluoromethyl)pyrrolidin-2-yl)propanamine: Contains a propyl group, leading to variations in biological activity and chemical reactivity.

Uniqueness

The presence of the trifluoromethyl group in (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique and valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

[1-(trifluoromethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(11)4-10/h5H,1-4,10H2

InChI Key

MOJKIQSAHVMNRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(F)(F)F)CN

Origin of Product

United States

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